4-methyl-N-(1-phenyl-1H-1,3-benzodiazol-5-yl)benzene-1-sulfonamide
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with a suitable electrophile . Various synthetic routes have been reported in the literature, including reactions with carboxylic acids, nitriles, and aldehydes .Molecular Structure Analysis
Benzimidazole is a planar molecule. It consists of a fused two-ring system, having the nitrogen atoms at positions 1 and 3 of the imidazole ring . The exact structure of “4-methyl-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide” would depend on the positions of the substituents on the rings.Chemical Reactions Analysis
Benzimidazole compounds can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution . The exact reactions that “4-methyl-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide” can participate in would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “4-methyl-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide” would depend on the specific functional groups present in the molecule.Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic routes, exploring new biological activities, and improving the potency and selectivity of these compounds .
Properties
IUPAC Name |
4-methyl-N-(1-phenylbenzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-15-7-10-18(11-8-15)26(24,25)22-16-9-12-20-19(13-16)21-14-23(20)17-5-3-2-4-6-17/h2-14,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVLPSPJYOENQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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